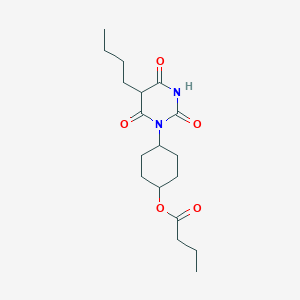![molecular formula C10H15NO2 B14698651 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane CAS No. 20440-73-7](/img/structure/B14698651.png)
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields of scientific research. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a nitromethylidene group attached, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane typically involves the reaction of 2,2-dimethylbicyclo[2.2.1]heptan-3-one with nitromethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the nitromethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: The nitromethylidene group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitromethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the bicyclo[2.2.1]heptane ring.
Reduction: Amino derivatives of the bicyclo[2.2.1]heptane ring.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitromethylidene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane: Similar structure but lacks the nitromethylidene group.
Camphene: A bicyclo[2.2.1]heptane derivative with different substituents.
Norbornane: Another bicyclic compound with a similar ring system but different functional groups.
Uniqueness
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane is unique due to the presence of the nitromethylidene group, which imparts distinct chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
20440-73-7 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15NO2/c1-10(2)8-4-3-7(5-8)9(10)6-11(12)13/h6-8H,3-5H2,1-2H3 |
InChI 键 |
YSRRDKSJZLZZDU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)C1=C[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


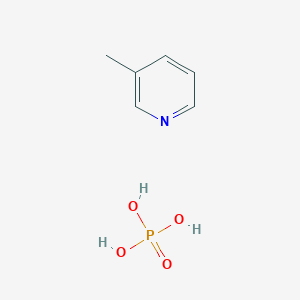
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
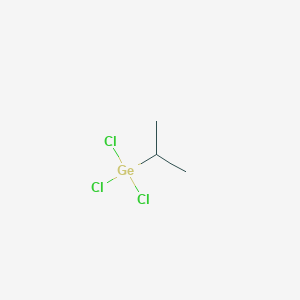
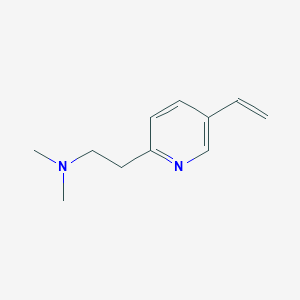
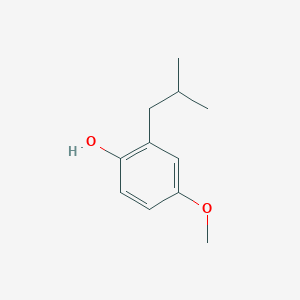
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
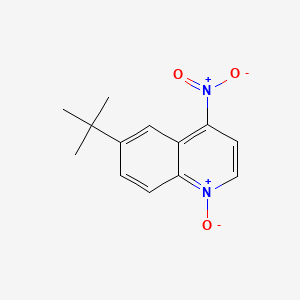
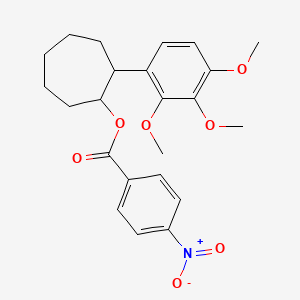
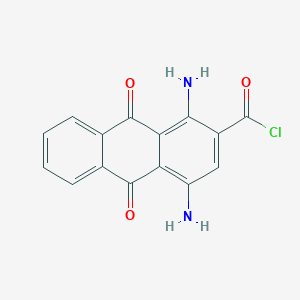
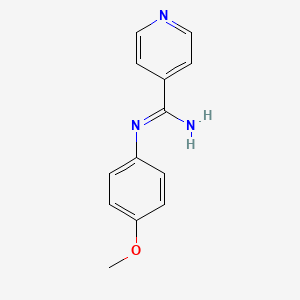
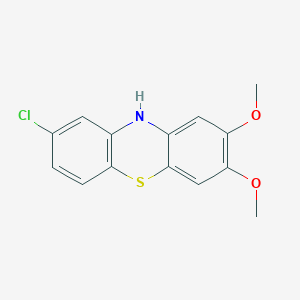
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
